molecular formula C9H6FNO B1629012 4-(4-Fluorophenyl)oxazole CAS No. 620633-04-7

4-(4-Fluorophenyl)oxazole

Cat. No. B1629012
Key on ui cas rn: 620633-04-7
M. Wt: 163.15 g/mol
InChI Key: BYQONSONZKLLCH-UHFFFAOYSA-N
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Patent
US06916807B2

Procedure details

2-Bromo-1-(4-fluoro-phenyl)-ethanone (10 grams, 46 mmol), ammonium formate (11 grams, 175 mmol) and formic acid (60 mL) were added to a flask. The mixture was heated to reflux for 3.5 hours. The reaction was then cooled and quenched with 200 mL water. The pH was adjusted to 8 with 50% aqueous sodium hydroxide, and the aqueous layer was extracted with methylene chloride (3×200 mL). The combined organic extracts were dried over sodium sulfate, and concentrated under vacuum. The crude, red solid obtained was choursomatographed on silica gel (ISCO MPLC purification, 50 minutes., 0-25% ethyl acetate gradient, Biotage flash 40 m column) to provide 1.62 grams (22%) of the title compound. MS m/z: ESI+ 164.1 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
22%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][CH:6]=1)=O.[CH:12]([O-:14])=O.[NH4+:15]>C(O)=O>[F:11][C:8]1[CH:9]=[CH:10][C:5]([C:3]2[N:15]=[CH:12][O:14][CH:2]=2)=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)F
Name
Quantity
11 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
60 mL
Type
solvent
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3.5 hours
Duration
3.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled
CUSTOM
Type
CUSTOM
Details
quenched with 200 mL water
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with methylene chloride (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude, red solid obtained
CUSTOM
Type
CUSTOM
Details
was choursomatographed on silica gel (ISCO MPLC purification, 50 minutes., 0-25% ethyl acetate gradient, Biotage flash 40 m column)
Duration
50 min

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C=1N=COC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.62 g
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 21.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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